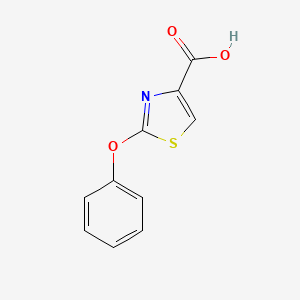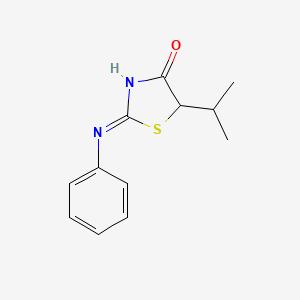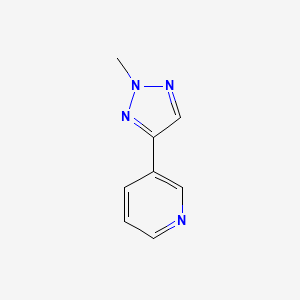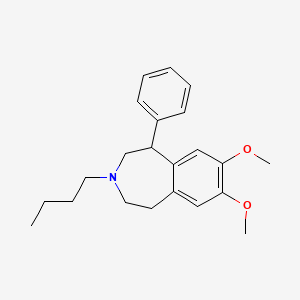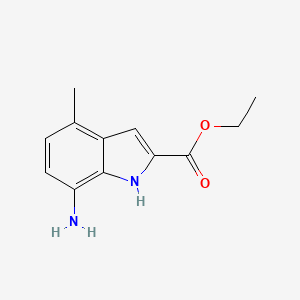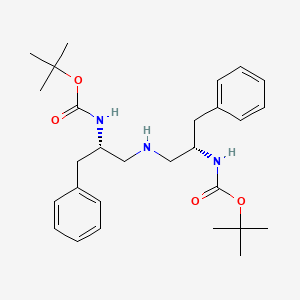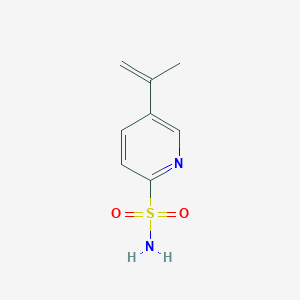
2-Pyridinesulfonamide, 5-(1-methylethenyl)-
Vue d'ensemble
Description
2-Pyridinesulfonamide, 5-(1-methylethenyl)- is a sulfonamide derivative with a pyridine ring structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of the isopropenyl group and the sulfonic acid amide functionality in this compound provides unique chemical properties that can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- typically involves the reaction of pyridine derivatives with sulfonyl chlorides. One common method is the reaction of 5-isopropenyl-pyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide. This reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of sulfonamides, including 2-Pyridinesulfonamide, 5-(1-methylethenyl)-, often involves large-scale batch reactions. The use of microwave irradiation has been shown to improve yields and reaction times in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the combination of hydrogen peroxide and thionyl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to form sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinesulfonamide, 5-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to thiols or other reduced forms.
Substitution: The isopropenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative conversions.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Thiols or other reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridinesulfonamide, 5-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death . Additionally, the isopropenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfapyridine: Another sulfonamide with a pyridine ring, used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
2-Pyridinesulfonamide, 5-(1-methylethenyl)- is unique due to the presence of the isopropenyl group, which can provide additional chemical reactivity and potential for modification. This structural feature distinguishes it from other sulfonamides and may offer advantages in terms of binding affinity and specificity for its molecular targets .
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
5-prop-1-en-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H10N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-5H,1H2,2H3,(H2,9,11,12) |
Clé InChI |
QJDOREPZXQZQOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CN=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
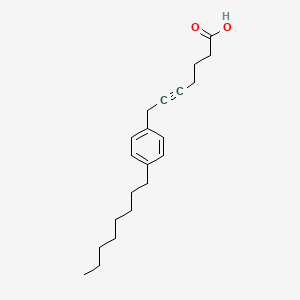
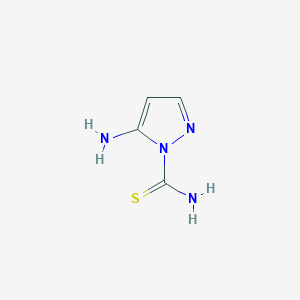
![1-[2-(Bromomethyl)-3,3-dimethylbut-1-en-1-yl]-2,4-dichlorobenzene](/img/structure/B8555851.png)
![7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8555853.png)
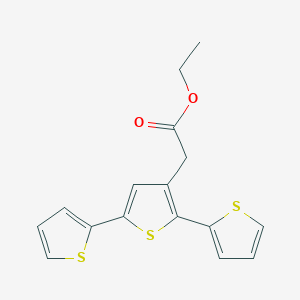

![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)
![Ethyl 3-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B8555894.png)
